molecular formula C12H14BrF3N2 B1445381 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1374342-27-4

1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No. B1445381
M. Wt: 323.15 g/mol
InChI Key: IBWRNPLEYCUSLZ-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine” in the available resources1.



Synthesis Analysis

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Molecular Structure Analysis

No specific information on the molecular structure of “1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine” was found2.



Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving "1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine"23.



Physical And Chemical Properties Analysis

No specific physical and chemical properties of “1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine” were found23.


Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(4-bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c13-10-1-3-11(4-2-10)18-7-5-17(6-8-18)9-12(14,15)16/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWRNPLEYCUSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine

Synthesis routes and methods

Procedure details

To a suspension of 1-(4-bromophenyl)piperazine (1.24 g, 5.16 mmol) in DCM were added 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.20 mL, 7.22 mmol) and cesium carbonate (5.04 g, 15.0 mmol). The resulting mixture was stirred for 30 min. The reaction mixture was then quenched with saturated aqueous ammonium chloride solution, extracted with ethyl acetate, the organic layer was collected and concentrated in vacuo. Purification by chromatography on silica gel (0 to 100% EtOAc in hexanes) provided the title compound: LCMS m/z 324.8 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 7.34 (d, J=9.1 Hz, 2 H),6.78 (d, J=9.0 Hz, 2 H),3.19-3.16 (m, 4 H),3.03 (q, J=9.5 Hz, 2 H),2.84-2.81 (m, 4 H).
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
5.04 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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